![molecular formula C18H25N3O4 B2624766 N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380179-10-0](/img/structure/B2624766.png)
N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, also known as MMBO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MMBO belongs to a class of compounds called cyclobutyl-containing molecules, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, and this compound may act through this mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and induction of cell death. This compound has also been shown to induce the expression of certain genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in regulating cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is its high purity and yield, which make it suitable for scientific research. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of this compound. Additionally, this compound may have potential applications in other fields, such as neurodegenerative diseases and infectious diseases, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves several steps, starting with the reaction of 2-methoxyphenyl isocyanate with 1-morpholin-4-ylcyclobutylamine to produce the intermediate product. This intermediate is then treated with methyl chloroformate and triethylamine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-15-6-3-2-5-14(15)20-17(23)16(22)19-13-18(7-4-8-18)21-9-11-25-12-10-21/h2-3,5-6H,4,7-13H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOMRFBMVQQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

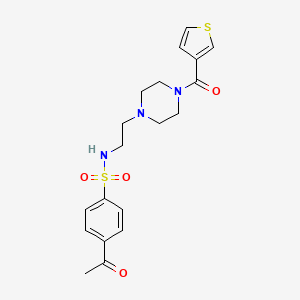
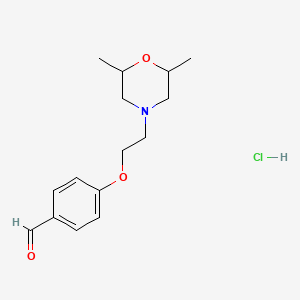

![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)
![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)
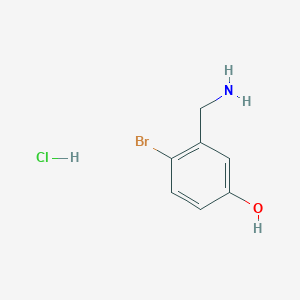
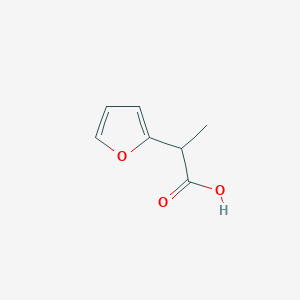
![N-(1-Methylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2624699.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)
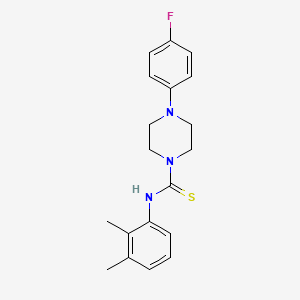
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)